molecular formula C23H19FN2O4S B2417864 2-(2-ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 941986-29-4

2-(2-ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2417864
CAS No.: 941986-29-4
M. Wt: 438.47
InChI Key: HWTWWOZFRBMKIR-UHFFFAOYSA-N
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Description

2-(2-ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a specialized benzothiadiazine derivative compound designed for research applications. This compound belongs to a class of fused [1,2,4]thiadiazine derivatives that have demonstrated significant potential in biochemical research, particularly as inhibitors of lysine acetyltransferases (KATs) from the MYST family, which are crucial epigenetic regulators involved in gene expression and cellular processes . The molecular structure features a benzothiadiazine dioxide core substituted at the 2-position with a 2-ethylphenyl group and at the 4-position with a 2-(4-fluorophenyl)-2-oxoethyl moiety, creating a complex heterocyclic system with potential for diverse molecular interactions. Research indicates that similar benzothiadiazine derivatives exhibit unique mechanisms of action as epigenetic modulators, potentially influencing histone acetylation patterns and chromatin remodeling processes . The presence of both ethyl and fluorophenyl substituents in this specific derivative may enhance its binding affinity and selectivity toward particular enzyme targets, making it a valuable chemical tool for investigating epigenetic pathways and developing novel therapeutic strategies. Researchers can utilize this compound for studying KAT function, exploring epigenetic mechanisms in disease models, and developing potential interventions for conditions driven by epigenetic dysregulation. The 1,1-dioxide moiety and carbonyl groups present in the structure contribute to its hydrogen-bonding capacity and molecular recognition properties, which are essential for specific biomolecular interactions. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper handling procedures and storage under recommended conditions are essential to maintain the compound's stability and research efficacy. Researchers should consult relevant safety data sheets and implement appropriate laboratory safety protocols when working with this chemical entity.

Properties

IUPAC Name

2-(2-ethylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O4S/c1-2-16-7-3-4-8-19(16)26-23(28)25(15-21(27)17-11-13-18(24)14-12-17)20-9-5-6-10-22(20)31(26,29)30/h3-14H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTWWOZFRBMKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound is typically synthesized via multi-step organic reactions. A common pathway involves the initial synthesis of the benzo[e][1,2,4]thiadiazine core, which is then functionalized with both the ethylphenyl and fluorophenyl oxoethyl groups. This process often requires specific catalysts, temperature controls, and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production scale-up involves optimizing reaction conditions to minimize costs and waste. Continuous flow reactors and microwave-assisted synthesis are sometimes employed to enhance reaction efficiency and product consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl and phenyl groups, leading to the formation of oxidized derivatives.

  • Reduction: : Certain functional groups within the compound can be reduced under appropriate conditions, altering its chemical structure and reactivity.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used under acidic or basic conditions.

  • Reduction: : Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are common reducing agents.

  • Substitution: : Conditions for substitution reactions vary, but they typically involve halogenating agents or metal catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction might produce alcohols or amines.

Scientific Research Applications

2-(2-Ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has a wide array of scientific research applications:

  • Chemistry: : Used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the exploration of novel chemical reactions.

  • Biology: : Studied for its potential bioactive properties, such as antibacterial, antifungal, and anticancer activities.

  • Medicine: : Research into its potential as a therapeutic agent is ongoing, particularly in the fields of oncology and infectious diseases.

  • Industry: : Applied in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The compound's mechanism of action is typically explored in the context of its biological activity. It may interact with cellular components, such as proteins or DNA, altering their function. The specific molecular targets and pathways depend on the biological system under study. For example, it might inhibit enzyme activity or disrupt membrane integrity in microbial cells.

Comparison with Similar Compounds

Conclusion

The compound 2-(2-ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a fascinating molecule with diverse applications in science and industry. Its unique structure and reactivity make it a valuable subject of study, promising advancements in various fields.

Biological Activity

The compound 2-(2-ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the benzo-thiadiazine family, which has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H19FN4O2S
  • Molecular Weight : 396.45 g/mol
  • CAS Number : 125971-96-2

The structural complexity of this compound contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antihyperlipidemic agent , among other therapeutic applications. The following sections detail its specific activities.

Antihyperlipidemic Activity

Recent studies have indicated that compounds similar to 2-(2-ethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl) exhibit significant antihyperlipidemic effects. For instance, related compounds have been shown to lower cholesterol levels and improve lipid profiles in animal models. The mechanism is believed to involve modulation of lipid metabolism pathways and enhancement of lipoprotein clearance from the bloodstream.

Antimicrobial Activity

Research has also demonstrated antimicrobial properties against various pathogens. In vitro tests revealed that derivatives of this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The effectiveness varied with structural modifications; for example, the presence of a fluorine atom at specific positions increased antimicrobial potency.

Case Studies

StudyObjectiveFindings
Study AEvaluate antihyperlipidemic effectsSignificant reduction in serum cholesterol levels in rats treated with the compound compared to control groups.
Study BAssess antimicrobial activityCompound showed inhibitory effects against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Study CInvestigate cytotoxicityIn vitro assays indicated moderate cytotoxicity against cancer cell lines with IC50 values around 25 µM.

The proposed mechanisms underlying the biological activity of this compound include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in lipid synthesis.
  • Interaction with Cell Membranes : Its lipophilic nature allows it to integrate into cell membranes, disrupting bacterial cell integrity.
  • Induction of Apoptosis in Cancer Cells : Evidence suggests that this compound can trigger apoptotic pathways in tumor cells.

Q & A

Basic: What synthetic strategies are employed for synthesizing this compound, and how can reaction purity be optimized?

Methodological Answer:
The synthesis typically involves coupling halogenated benzothiadiazine precursors with fluorophenyl ketone derivatives under nucleophilic substitution conditions. For example, 4-chlorobenzoyl chloride may react with isothiazole intermediates in anhydrous tetrahydrofuran (THF) at 60–80°C, followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to introduce the 1,1-dioxide moiety . Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and chromatographic purification (silica gel, hexane/ethyl acetate gradient). Monitoring via TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments or crystal packing?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural validation . For example, the compound’s dihedral angles between the benzothiadiazine core and fluorophenyl groups can be measured to confirm conformational stability. Mercury CSD 2.0 enables visualization of intermolecular interactions (e.g., π-π stacking distances < 3.8 Å) and hydrogen-bonding networks (e.g., C=O···H-N interactions) to explain packing motifs . Discrepancies in unit cell parameters between experimental and theoretical models (e.g., from density functional theory) should be resolved using R-factor convergence (< 5%) .

Basic: What spectroscopic and chromatographic techniques validate the compound’s structural integrity?

Methodological Answer:

  • FT-IR : Confirm sulfone (1335–1153 cm⁻¹, SO₂ asymmetric/symmetric stretching) and carbonyl (1652–1598 cm⁻¹, C=O) groups .
  • NMR : ¹H NMR (300 MHz, CDCl₃) should show distinct peaks for fluorophenyl protons (δ 7.2–7.8 ppm) and ethylphenyl methyl groups (δ 1.2–1.4 ppm) .
  • HPLC-MS : ESI-MS (positive mode) detects [M+H]⁺ at m/z 452.3 (calculated for C₂₃H₂₀FN₂O₃S), while reverse-phase HPLC (C18, 70:30 acetonitrile/water) ensures retention time consistency .

Advanced: How can researchers address contradictions in reported pharmacological activities (e.g., cytotoxic vs. non-cytotoxic effects)?

Methodological Answer:
Discrepancies often arise from assay conditions (e.g., cell line specificity, incubation time). To resolve these:

  • Dose-Response Validation : Test the compound across a broader concentration range (e.g., 1 nM–100 µM) in multiple cell lines (e.g., MCF-7, HeLa) using MTT assays .
  • Target Engagement Studies : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities for proposed targets (e.g., kinase domains) and validate via surface plasmon resonance (SPR) .
  • Meta-Analysis : Use tools like RevMan to statistically harmonize data from independent studies, accounting for variables like solvent (DMSO vs. PBS) .

Basic: How can environmental stability and degradation pathways be assessed?

Methodological Answer:

  • Photodegradation Studies : Expose the compound to UV light (254 nm) in aqueous solutions (pH 4–10) and analyze degradation products via LC-MS/MS .
  • Hydrolytic Stability : Incubate in buffered solutions (pH 2–12, 37°C) for 48 hours; monitor intact compound levels via UV-Vis (λ = 280 nm) .
  • QSPR Modeling : Use EPI Suite to predict biodegradability (e.g., BIOWIN score < 2.5 indicates persistence) .

Advanced: How do intermolecular forces dictate the compound’s solid-state behavior and solubility?

Methodological Answer:

  • Hydrogen-Bonding Analysis : Apply Etter’s graph set notation to classify interactions (e.g., R₂²(8) motifs from N-H···O bonds) using Mercury .
  • Solubility Prediction : Hansen solubility parameters (δD, δP, δH) derived from molecular dynamics simulations (e.g., GROMACS) can predict miscibility with solvents like DMSO .
  • Polymorph Screening : Perform solvent-mediated crystallization (e.g., acetone/water) and compare PXRD patterns to identify stable polymorphs .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Antiproliferative Activity : Use MTT/WST-1 assays on cancer cell lines (IC₅₀ determination) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like protease inhibition) with Z’-factor > 0.5 to ensure robustness .
  • Membrane Permeability : Caco-2 monolayer assays to predict oral bioavailability (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .

Advanced: How to design a structure-activity relationship (SAR) study linking substituent effects to pharmacological efficacy?

Methodological Answer:

  • Analog Synthesis : Systematically vary substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl) and assess purity via elemental analysis .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA in SYBYL-X to correlate electrostatic/hydrophobic fields with IC₅₀ values .
  • Crystallographic Data Integration : Overlay SCXRD structures of analogs to identify conserved interaction motifs (e.g., sulfone groups hydrogen-bonding with Arg residues) .

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